Product packaging for 1,3-Oxathiole(Cat. No.:CAS No. 12542-77-7)

1,3-Oxathiole

Cat. No.: B12646694
CAS No.: 12542-77-7
M. Wt: 88.13 g/mol
InChI Key: OHOXMCCFSFSRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Oxathiole is a five-membered, unsaturated heterocyclic compound containing both oxygen and sulfur within its ring structure, serving as a versatile precursor and core scaffold in organic and medicinal chemistry research. Its significant research value lies in its role as a key intermediate for constructing complex sulfur-containing molecules. Recent advances highlight its formation through 1,5-electrocyclization of transient thiocarbonyl ylides, a process demonstrated in the reaction of diazodicarbonyl compounds with thioketones to yield tetrasubstituted spirocyclic 1,3-oxathioles . This efficient, cascade cyclization pathway provides researchers with a powerful method for generating structurally diverse and complex heterocyclic systems from readily available starting materials. The applications of this compound and its derivatives are broad, extending into material science and pharmaceutical development. Fluorinated derivatives, for instance, are valuable in the electronics industry, where they can form useful copolymers with tetrafluoroethene . Furthermore, saturated analogues like 1,3-oxathiolanes have garnered substantial interest as nucleoside analogues with potent antiviral properties, specifically as inhibitors of HIV replication . The reactivity of the this compound ring also allows for various transformations, including nucleophilic ring-opening reactions and oxidation at the sulfur atom, enabling further functionalization and exploration of its chemical space . This combination of synthetic accessibility and diverse applicability makes this compound a highly valuable reagent for chemists developing new synthetic methodologies, functional materials, and bioactive compounds. Please note: This product is intended for research and further manufacturing use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4OS B12646694 1,3-Oxathiole CAS No. 12542-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12542-77-7

Molecular Formula

C3H4OS

Molecular Weight

88.13 g/mol

IUPAC Name

1,3-oxathiole

InChI

InChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2

InChI Key

OHOXMCCFSFSRMD-UHFFFAOYSA-N

Canonical SMILES

C1OC=CS1

Origin of Product

United States

Synthetic Methodologies for 1,3 Oxathiole Ring Systems

General Strategies for 1,3-Oxathiole Ring Formation

General strategies for the formation of the this compound ring primarily involve the combination of precursors that provide the necessary oxygen, sulfur, and carbon atoms for the heterocyclic core. These approaches can be broadly categorized by the nature of the bond-forming reactions used to assemble the ring.

Construction from Oxygen- and Sulfur-Containing Substrates

A foundational and widely used strategy for constructing the this compound skeleton involves the reaction between substrates containing the required oxygen and sulfur heteroatoms. This typically involves the cyclocondensation of a C2-O fragment with a C1-S fragment, or variations thereof.

One of the most common approaches is the reaction of α-haloketones or related electrophiles with a sulfur nucleophile. For instance, various pyrazoline-based 1,3-oxathioles have been synthesized by reacting thiol-containing pyrazolone (B3327878) derivatives with α-halocarbonyl compounds like 3-chloropentane-2,4-dione (B157559) or ethyl 2-chloro-3-oxobutanoate. rjpbcs.com This reaction proceeds via nucleophilic substitution of the halide by the sulfur atom, followed by an intramolecular cyclization and dehydration to form the this compound ring.

Another classic method involves the reaction of aldehydes or ketones (oxygen-containing substrates) with mercapto-functionalized compounds (sulfur-containing substrates). For example, the synthesis of 1,3-oxathiolane (B1218472) precursors, the saturated analogs of 1,3-oxathioles, often utilizes the coupling of an aldehyde, such as 2-benzoyloxyacetaldehyde, with a thiol like (+)-thiolactic acid, often promoted by a Lewis acid like boron trifluoride etherate. nih.gov Although this leads to the saturated ring system, similar principles can be applied to generate the unsaturated this compound core with appropriate starting materials and reaction conditions.

Fragment-Based Approaches to Ring Assembly

Fragment-based approaches involve the assembly of the this compound ring from multiple molecular fragments in a convergent manner. These methods are valuable for rapidly building molecular diversity.

A notable example is the synthesis of 1,3-oxathiol-2-ylidene benzamides. This method involves the reaction of freshly prepared aroyl isothiocyanates with ethyl 2-chloroacetoacetate in the presence of a base such as N-methylimidazole. researchgate.net In this approach, the aroyl isothiocyanate acts as a C-S fragment, while the ethyl 2-chloroacetoacetate provides the C-C-O backbone. The reaction assembles these fragments to construct the heterocyclic ring, yielding a sporadic class of heterocycles. researchgate.net This strategy highlights how distinct molecular building blocks can be efficiently combined to generate the desired this compound core.

Catalytic Approaches to this compound Synthesis

The use of catalysts, particularly transition metals, has revolutionized the synthesis of heterocyclic compounds, including 1,3-oxathioles. Catalytic methods often provide higher efficiency, milder reaction conditions, and greater control over selectivity compared to traditional synthetic routes.

Transition Metal-Catalyzed Reactions

Transition metals like rhodium and copper are highly effective in catalyzing the formation of the this compound ring through various mechanistic pathways, including cyclizations, cascade reactions, and heteroannulation processes.

Rhodium catalysts, particularly dirhodium tetraacetate (Rh₂(OAc)₄), have proven to be exceptionally effective for the synthesis of substituted 1,3-oxathioles. acs.orgnih.gov A prominent application is the reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates. acs.orgnih.gov This reaction, typically conducted under mild conditions (e.g., in acetone (B3395972) at 60 °C), provides 2-arylimino-6,7-dihydrobenzo[d] nih.govacs.orgoxathiol-4(5H)-ones in good to excellent yields (78–93%). acs.orgacs.org

The proposed mechanism involves the initial reaction of the diazo compound with the rhodium catalyst to generate a rhodium-carbene intermediate with the release of nitrogen gas. acs.org The sulfur atom of the isothiocyanate then attacks the electrophilic carbene to form a thiocarbonyl ylide. This intermediate subsequently undergoes a 1,5-dipolar electrocyclization, where the carbonyl oxygen attacks the carbon of the isothiocyanate group to close the ring and form the final this compound product. acs.org This method is highly efficient, has a broad substrate scope, and produces only nitrogen gas as a byproduct. acs.orgnih.gov

EntryDiazo CompoundAryl IsothiocyanateProductYield (%)
12-diazo-5,5-dimethylcyclohexane-1,3-dione1-isothiocyanato-4-methoxybenzene(Z)-2-((4-methoxyphenyl)imino)-6,6-dimethyl-6,7-dihydrobenzo[d] nih.govacs.orgoxathiol-4(5H)-one93
22-diazo-5,5-dimethylcyclohexane-1,3-dione1-isothiocyanato-4-methylbenzene(Z)-6,6-dimethyl-2-((p-tolyl)imino)-6,7-dihydrobenzo[d] nih.govacs.orgoxathiol-4(5H)-one91
32-diazo-5,5-dimethylcyclohexane-1,3-dione1-chloro-4-isothiocyanatobenzene(Z)-2-((4-chlorophenyl)imino)-6,6-dimethyl-6,7-dihydrobenzo[d] nih.govacs.orgoxathiol-4(5H)-one88
42-diazocyclohexane-1,3-dione1-isothiocyanato-4-methoxybenzene(Z)-2-((4-methoxyphenyl)imino)-5,6,7,8-tetrahydrobenzo[d] nih.govacs.orgoxathiol-4(5H)-one85

Table 1: Examples of Rh₂(OAc)₄-Catalyzed Synthesis of 2-Arylimino-1,3-oxathioles. Data sourced from acs.org.

Copper catalysts are also widely employed in the synthesis of this compound derivatives, particularly benzo-fused systems. A novel and efficient one-pot cascade process utilizes a copper(I) catalyst for the synthesis of 2-iminobenzo-1,3-oxathioles from readily available ortho-iodophenols and isothiocyanates. thieme-connect.comresearchgate.net

This heteroannulation reaction is typically catalyzed by copper(I) iodide (CuI) in the presence of a ligand such as 1,10-phenanthrene. thieme-connect.com The process involves the coupling of the o-iodophenol with the isothiocyanate to form the C-S and C-O bonds necessary for the heterocyclic ring. This method is advantageous due to its operational simplicity and the good to excellent yields achieved for a variety of substrates, including both aryl and alkyl isothiocyanates. thieme-connect.comresearchgate.net The reaction conditions are relatively mild, and the methodology provides a practical route to this important class of compounds. thieme-connect.com

Entryo-IodophenolIsothiocyanateProductYield (%)
12-IodophenolPhenyl isothiocyanate2-(Phenylimino)benzo[d] nih.govacs.orgoxathiole95
24-Methyl-2-iodophenolPhenyl isothiocyanate6-Methyl-2-(phenylimino)benzo[d] nih.govacs.orgoxathiole96
34-Chloro-2-iodophenol4-Chlorophenyl isothiocyanate6-Chloro-2-((4-chlorophenyl)imino)benzo[d] nih.govacs.orgoxathiole93
42-IodophenolEthyl isothiocyanate2-(Ethylimino)benzo[d] nih.govacs.orgoxathiole82

Table 2: Examples of Copper(I)-Catalyzed Synthesis of 2-Iminobenzo-1,3-oxathioles. Data adapted from thieme-connect.com.

Bimetallic Aluminum(salen) Complex Catalysis

The cooperative effect of bimetallic catalytic systems has been effectively harnessed for the synthesis of this compound derivatives. A notable example is the use of a bimetallic aluminum(salen) complex, [Al(salen)]₂O, in conjunction with a cocatalyst like tetrabutylammonium (B224687) bromide. This system efficiently catalyzes the reaction between epoxides and carbon disulfide to yield 1,3-oxathiolane-2-thiones.

Research has shown that reaction temperature plays a crucial role in product selectivity. For instance, conducting the reaction at 50°C typically favors the formation of 1,3-oxathiolane-2-thiones. In contrast, elevating the temperature to 90°C tends to promote the formation of 1,3-dithiolane-2-thiones as the major product. Mechanistic studies, including kinetic and stereochemical analyses, suggest a pathway distinct from that of cyclic carbonate synthesis using the same catalyst, highlighting the nuanced reactivity of this bimetallic complex.

Table 1: Bimetallic Aluminum(salen) Catalysis for 1,3-Oxathiolane-2-thione Synthesis

Catalyst System Substrates Temperature (°C) Major Product
[Al(salen)]₂O / Bu₄NBr Epoxides + CS₂ 50 1,3-Oxathiolane-2-thione

Lewis Acid-Mediated Synthesis

Lewis acids are pivotal in the synthesis of 1,3-oxathiolane-containing nucleoside analogues, where the key step is the stereoselective coupling of a nucleobase with a 1,3-oxathiolane sugar intermediate (N-glycosylation). Various Lewis acids have been employed to activate the sugar precursor and facilitate the formation of the crucial C-N glycosidic bond.

Commonly used Lewis acids for this transformation include tin tetrachloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). For example, TMSOTf can mediate the coupling of a silylated nucleobase with a 1,3-oxathiolane precursor, often resulting in a mixture of α- and β-anomers. More recently, zirconium(IV) chloride (ZrCl₄) has emerged as a mild and inexpensive catalyst for the large-scale synthesis of lamivudine (B182088), demonstrating excellent chemical efficiency and stereoselectivity at room temperature. The choice of Lewis acid and reaction conditions is critical for controlling the stereochemical outcome of the glycosylation reaction.

Organocatalytic Methods (e.g., DBU-assisted reactions)

Organocatalysis offers a metal-free approach to the synthesis of this compound derivatives. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been shown to be an effective catalyst for the cyclization of propargyl alcohols with isothiocyanates or carbon disulfide.

In these reactions, DBU facilitates the deprotonation of the alcohol, which then undergoes a nucleophilic attack on the heterocumulene (isothiocyanate or carbon disulfide). This is followed by an intramolecular cyclization to form the this compound ring. This methodology is characterized by its simplicity, versatility, and high atom economy, providing access to functionalized rsc.orgwikipedia.org-oxathiole-2-thiones and 2-imino-1,3-oxathioles in moderate to excellent yields.

Cyclization Reactions in this compound Synthesis

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. In the context of this compound synthesis, this strategy involves the reaction of a 1,3-dipole with a dipolarophile containing a C=S bond. Transition metal catalysis is often employed to generate the reactive dipole species.

One prominent example is the rhodium(II)-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates. acs.org In this process, the diazo compound decomposes in the presence of the rhodium catalyst to form a rhodium carbene, which then reacts with the isothiocyanate to generate a transient carbonyl ylide or a related dipolar species. This intermediate undergoes a [3+2] cycloaddition to furnish 2-arylimino-6,7-dihydrobenzo[d] rsc.orgwikipedia.orgoxathiol-4(5H)-ones in good to excellent yields. acs.org

Another innovative approach involves a cobalt(II)-metalloradical-mediated cycloaddition of α-trifluoromethyl-α-diazoketones with isothiocyanates. rsc.orgresearchgate.net This method provides a modular route to 4-trifluoromethylated 2-imino-1,3-oxathioles, demonstrating high efficiency and broad functional group compatibility. rsc.orgresearchgate.net Mechanistic studies suggest that this catalytic process proceeds via a stepwise radical pathway. rsc.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for this compound Synthesis

Catalyst Dipole Precursor Dipolarophile Product Class
Rh₂(OAc)₄ Cyclic 2-diazo-1,3-diketone Aryl isothiocyanate 2-Arylimino-1,3-oxathiole

1,5-Dipolar Electrocyclizations

While 1,5-dipolar electrocyclizations are a known strategy for the synthesis of various five-membered heterocyclic systems, their application specifically for the construction of the this compound ring is not extensively documented in the reviewed scientific literature. This synthetic pathway typically involves a conjugated system with five atoms and six π-electrons that undergoes a thermally or photochemically induced cyclization. Further research is required to explore the potential of this methodology for accessing this compound scaffolds.

Atom-Specific and Stereoselective Cyclizations (e.g., 5-exo-dig cyclization)

Atom-specific and stereoselective cyclizations represent a highly precise strategy for constructing the this compound ring. The 5-exo-dig cyclization, guided by Baldwin's rules, is a particularly effective approach. This type of reaction involves the intramolecular attack of a nucleophile onto an alkyne, leading to a five-membered ring.

The DBU-mediated reaction between propargyl alcohols and isothiocyanates serves as an excellent example of this principle. The nucleophilicity of the intermediate formed from the isothiocyanate can be directed. Depending on the substitution pattern of the propargyl alcohol, either the sulfur or the nitrogen atom can act as the nucleophile in the key cyclization step. When the sulfur atom attacks the alkyne (S-selective), it leads to the formation of 1,3-oxathiol-2-ylidenes with high Z-selectivity. This method underscores the power of substrate control in directing the regiochemical and stereochemical outcome of the cyclization process.

Ring-Closing Reactions from Acyclic Precursors

One of the most direct approaches to the this compound core involves the intramolecular cyclization of suitably functionalized acyclic precursors. These reactions typically form the C-O and/or C-S bonds necessary to complete the five-membered ring.

A notable example is the use of sulfenyl chloride chemistry to construct the oxathiole framework. This method utilizes readily available starting materials such as chloroacetic acid and vinyl acetate (B1210297). acs.org The process involves the reaction of a thiol ester with sulfuryl chloride to generate a sulfenyl chloride, which then undergoes a regioselective 1,2-insertion into an olefin like vinyl acetate to couple the carbon fragments. acs.org Subsequent cyclization of the dichlorinated intermediate in water yields the 1,3-oxathiolane ring. acs.org

Another strategy involves the reaction of an aldehyde with a mercapto-substituted compound. For instance, the reaction between a protected glycolic aldehyde and 2-mercaptoacetic acid at reflux in toluene (B28343) leads to the formation of a 1,3-oxathiolane lactone through the elimination of a water molecule. nih.gov Similarly, the cyclocondensation of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal (B89532) in refluxing toluene produces a 5-ethoxy-1,3-oxathiolane derivative. nih.gov

The intramolecular Diels-Alder (IMDA) reaction of stabilized 2-amino-1,3-dienes with pendant dienophiles also provides a pathway to complex polycyclic systems containing the this compound motif. nih.gov

Synthesis from Specific Precursor Classes

Certain classes of compounds have proven to be particularly valuable precursors for the synthesis of this compound rings, offering unique reactivity and pathways to diverse derivatives.

The reaction of diazo compounds, particularly α-diazocarbonyl compounds, with thiocarbonyl compounds is a powerful method for constructing the this compound ring. This transformation is often catalyzed by transition metals, most notably rhodium(II) complexes. The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound. researchgate.netrsc.orgnih.gov This electrophilic carbene then reacts with the sulfur atom of the thiocarbonyl compound to form a thionium (B1214772) ylide, which subsequently undergoes a 1,3-dipolar cycloaddition to furnish the this compound ring. researchgate.net

The choice of rhodium catalyst can significantly influence the regioselectivity of the reaction. For example, dirhodium tetraacetate-catalyzed reactions of α-diazo-β-keto esters with arenecarboxamides lead to 2-aryloxazole-4-carboxylates via N-H insertion and cyclodehydration. nih.gov In contrast, using dirhodium tetrakis(heptafluorobutyramide) as the catalyst dramatically changes the regioselectivity to yield oxazole-5-carboxylates. nih.gov Similar catalyst-dependent regioselectivity is observed in the synthesis of thiazoles from thiocarboxamides. nih.gov

Thioketones are versatile precursors for the synthesis of 1,3-oxathioles, primarily through cycloaddition reactions. A direct and regioselective (3+2)-cycloaddition between thioketones and acetylenedicarboxylic acid in refluxing chloroform (B151607) provides access to 1,3-oxathiolan-5-ones in very good yields. researchgate.netresearchgate.net The proposed mechanism involves a nucleophilic attack of the thioketone sulfur atom on the activated triple bond, forming a zwitterionic intermediate that then cyclizes. researchgate.netresearchgate.net

The substrate scope for this reaction is broad, tolerating various cyclic diarylthioketones and thioketones with different aryl and heteroaromatic substituents. researchgate.net

Below is a table summarizing the synthesis of various 1,3-oxathiolan-5-ones from thioketones and acetylenedicarboxylic acid.

Synthesis of 1,3-Oxathiolan-5-ones from Thioketones
ThioketoneProduct (1,3-Oxathiolan-5-one)Yield (%)
Diarylthioketone 8a1a>99
Diarylthioketone 8b1b96
Thioketone 8c1c-
Thioketone 8d1d-
Thioketone 8e1e-
Thioketone 8f1f-
Thioketone 8g1g-

Data extracted from research on the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid. researchgate.net

Condensation and cyclocondensation reactions represent a classical and widely used approach for the synthesis of this compound derivatives. These reactions typically involve the formation of two new bonds to create the heterocyclic ring from two or more acyclic components.

A common strategy is the reaction of an α-haloketone with a thioamide or a similar sulfur-containing nucleophile. researchgate.net For example, the reaction of 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile with phenyl isothiocyanate affords a thioacetanilide (B1681303) derivative, which upon reaction with α-haloketones yields this compound derivatives. researchgate.net

The condensation of aldehydes with thioglycolic acid is another effective method for preparing 1,3-oxathiolan-5-ones. researchgate.net Similarly, the coupling reaction of (+)-thiolactic acid and 2-benzoyloxyacetaldehyde using boron trifluoride etherate produces a diastereomeric mixture of oxathiolane acids. beilstein-journals.org

Three-component reactions have also been developed for the efficient synthesis of spiro[dihydropyridine-oxindoles], where isatin, an arylamine, and cyclopentane-1,3-dione react in acetic acid. beilstein-journals.org

The transformation of existing heterocyclic rings into 1,3-oxathioles through ring-opening and subsequent recyclization offers an alternative synthetic route. This strategy can provide access to novel this compound derivatives that may be difficult to obtain through other methods.

An example of this approach is the isomerization of 1,2,4-oxadiazoles to form 1,3,4-oxadiazoles, which can then be further transformed. mdpi.com While not a direct synthesis of 1,3-oxathioles, it demonstrates the principle of ring interconversion. Another related strategy involves the transformation of tetrazoles into 1,3,4-oxadiazoles. mdpi.com

More directly, an intramolecular ring-opening cyclization between xanthate and triazole motifs in the presence of a rhodium(II) salt has been used to form a dihydropyran ring, showcasing the potential for similar strategies to be applied to this compound synthesis. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant importance, particularly for pharmaceutical applications. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For example, an ʟ-menthyl moiety can be used as a chiral auxiliary attached to an oxathiolane-based lactol to produce the desired stereochemistry in the final product. nih.gov The stereoselectivity is often attributed to the formation of an oxonium ion that is stabilized through anchimeric assistance from the chiral auxiliary. nih.gov

The use of chiral catalysts , such as chiral rhodium(II) complexes, can induce enantioselectivity in reactions involving diazo compounds. nih.gov The choice of chiral ligands on the metal catalyst is crucial for achieving high levels of stereocontrol. nih.gov

Enzymatic resolution is another powerful tool for obtaining enantiopure this compound intermediates. Lipases, for instance, can be used for the selective hydrolysis of a racemic mixture of oxathiolane esters, affording one enantiomer in high enantiomeric excess. nih.gov For example, Mucor miehei lipase (B570770) has been used to resolve a racemic oxathiolane propionate (B1217596) derivative. nih.gov

The following table provides examples of stereoselective approaches in this compound synthesis.

Stereoselective Synthetic Approaches for this compound Derivatives
MethodKey Reagent/CatalystDescriptionReference
Chiral Auxiliaryʟ-mentholUsed to prepare a chiral thiol-substituted ester which directs the stereochemistry of subsequent reactions. nih.gov
Chiral CatalystChiral Rh(II) carboxylate complexesUsed in asymmetric three-component reactions to control the enantioselectivity of 1,3-dioxole (B15492876) synthesis, a related oxygen heterocycle. nih.gov
Enzymatic ResolutionMucor miehei lipaseSelectively hydrolyzes one enantiomer of a racemic oxathiolane propionate, leaving the other enantiomer enriched. nih.gov

Enantioselective and Diastereoselective Approaches

Enantioselective and diastereoselective syntheses aim to directly produce a single desired stereoisomer, thereby avoiding the need for separating a mixture of isomers. This is often achieved through the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a reaction.

One notable approach involves a crystallization-induced diastereoselection. thieme-connect.com Another strategy employs chiral auxiliaries derived from carbohydrates. For instance, derivatives of L-gulose have been utilized in the synthesis of 1,3-oxathiolane precursors. nih.gov In a different method, the coupling of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde, facilitated by boron trifluoride etherate, yields a diastereomeric mixture of oxathiolane acids in a 1:2 ratio. nih.gov These diastereomers can then be separated using silica (B1680970) gel column chromatography. nih.gov

The use of menthol (B31143) as a chiral auxiliary has also been reported in a dynamic kinetic resolution process for the synthesis of a key intermediate for Lamivudine. thieme-connect.com This method highlights the utility of readily available natural products in asymmetric synthesis.

Chemical Resolution Methods

Chemical resolution is a widely used technique for separating enantiomers from a racemic mixture. This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by conventional techniques such as crystallization.

A significant application of this method is in the large-scale synthesis of the antiviral drug Lamivudine. Racemic Lamivudine can be resolved through the formation of cocrystals with (S)-(−)-1,1′-bi(2-naphthol) [(S)-BINOL]. researchgate.netacs.org This process yields Lamivudine with a very high enantiomeric excess of over 99.9%. researchgate.netacs.org Interestingly, both the cis-(−)- and trans-(−)-enantiomers of Lamivudine form cocrystals with (S)-BINOL. researchgate.netacs.org

Another patented process describes the resolution of cis-2-hydroxymethyl-4-(cytosin-1′-yl)-1,3-oxathiolane. google.com This method utilizes chiral acids, such as (1R)-(−)-10-camphorsulfonic acid, (−)-2,3-dibenzoyl-L-tartaric acid, (+)-L-tartaric acid, or (−)-L-malic acid, to form diastereomeric salts that can be separated by crystallization. google.com The desired enantiomer can then be recovered with an enantiomeric excess of 99% or higher. google.com

Enzymatic Resolution Procedures

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical resolution methods. Enzymes, particularly lipases, can differentiate between enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer while leaving the other unreacted.

Kinetic resolution of 1,3-oxathiolane derivatives, which are key intermediates in the synthesis of Lamivudine, has been successfully achieved using various lipases. nih.govnih.gov For example, the enzymatic resolution of an oxathiolane propionate derivative using Mucor miehei lipase affords the desired (−)-enantiomer as the unreacted substrate. nih.gov

A multienzymatic cascade protocol has also been developed for the preparation of an enantiopure 1,3-oxathiolane. nih.gov This process utilizes a combination of surfactant-treated Subtilisin Carlsberg and Candida antarctica lipase B (CAL-B) to achieve an enantiomeric excess greater than 99%. nih.gov The stereoselectivity of these enzymatic resolutions is often dependent on the solvent system used. nih.gov

Table 1: Enzymatic Resolution of this compound Derivatives

Enzyme Substrate Product Enantiomeric Excess (ee)
Mucor miehei lipase Racemic oxathiolane propionate derivative (−)-enantiomer (unreacted) Not specified
Subtilisin Carlsberg and Candida antarctica lipase B (CAL-B) Racemic 1,3-oxathiolane precursor Enantiopure 1,3-oxathiolane >99%

Control of Stereoisomer and Diastereoisomer Formation

Controlling the formation of stereoisomers and diastereoisomers during the synthesis of the this compound ring and its subsequent elaboration is crucial. The choice of reactants, catalysts, and reaction conditions can significantly influence the stereochemical outcome.

As mentioned previously, the reaction of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde produces a diastereomeric mixture of oxathiolane acids, which can be separated. nih.gov This approach allows for the isolation of a specific diastereomer for further synthetic steps.

In the synthesis of 1,3-oxathiolane nucleosides, the stereoselective coupling of the oxathiolane sugar intermediate with a nucleobase is a critical step. nih.govbeilstein-journals.org The use of Lewis acids can facilitate this N-glycosylation reaction and control the stereochemistry. For example, zirconium (IV) chloride (ZrCl₄) has been employed as a catalyst in the large-scale synthesis of Lamivudine to promote a stereoselective N-glycosylation at room temperature. figshare.com This method provides encouraging results in terms of both chemical efficiency and stereoselectivity. figshare.com The stereocontrol is often achieved through in situ chelation, where the Lewis acid forms a complex with the oxathiolane intermediate, directing the approach of the nucleobase. nih.gov

Large-Scale Synthesis Protocols for this compound Frameworks

The development of efficient and cost-effective large-scale synthesis protocols for this compound frameworks is of significant industrial importance, particularly for the production of antiviral drugs like Lamivudine.

One approach to large-scale synthesis focuses on the resolution of the final product. As described earlier, a method for the large-scale production of Lamivudine involves the resolution of the racemic compound via cocrystal formation with (S)-BINOL, yielding highly pure enantiomer. researchgate.netacs.org

Another strategy involves developing new routes to the 1,3-oxathiolane intermediate from inexpensive and readily available starting materials. A recently developed route utilizes chloroacetic acid, vinyl acetate, sodium thiosulfate, and water. thieme-connect.com This "supply-centered synthesis" approach employs sulfenyl chloride chemistry to construct the oxathiolane framework. thieme-connect.com

Furthermore, the stereoselective large-scale synthesis of Lamivudine has been achieved using a zirconium (IV) chloride (ZrCl₄) mediated N-glycosylation. figshare.com This process is advantageous as ZrCl₄ is a mild, inexpensive, and readily available Lewis acid catalyst that activates the substrate for the key glycosylation step. figshare.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

In the context of this compound synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool. chemicaljournals.comijnrd.orgresearchgate.net Microwave heating can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product by minimizing unwanted side reactions. chemicaljournals.comijnrd.org A microwave-enhanced, rapid, three-component one-pot condensation method has been developed for the synthesis of 2-aryl-1,3-oxathiolan-5-ones in good yields. researchgate.net This method utilizes toluene in open vessels at atmospheric pressure. researchgate.net

While specific examples of aqueous C-S cross-coupling for the direct synthesis of the this compound ring are not extensively documented, the development of copper-catalyzed C-S bond formation reactions for the synthesis of various sulfur-containing heterocycles represents a promising area for future green synthetic strategies. asianpubs.org

Reactivity and Reaction Mechanisms of 1,3 Oxathiole Derivatives

Fundamental Reaction Types of the 1,3-Oxathiole Ring

The reactivity of the this compound ring is characterized by several key reaction types that allow for its functionalization and transformation into other molecular scaffolds. These reactions are influenced by the substitution pattern on the ring and the nature of the attacking reagents.

Nucleophilic Attack at Ring Carbon Atoms

The carbon atoms of the this compound ring are susceptible to nucleophilic attack, particularly at the C2 and C5 positions. The specific site of attack and the outcome of the reaction are highly dependent on the substituents present on the ring and the nature of the nucleophile.

Theoretical studies using Fukui functions have been employed to predict the sites of nucleophilic attack in substituted this compound derivatives. For instance, in ethyl (Z)-2-(4-acetyl-5-methyl-1,3-oxathiol-2-ylidene)-2-cyanoacetate and ethyl (Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-5-methyl-1,3-oxathiole-4-carboxylate, the C2 and C5 positions were identified as primary sites for nucleophilic attack. digitellinc.com

A significant reaction pathway involving nucleophilic attack is the ring-opening of the this compound heterocycle. This can be initiated by various nucleophiles and is a key step in the transformation of 1,3-oxathioles into other heterocyclic or acyclic structures. For example, 1,3-oxathiolium salts readily react with nucleophiles. researchgate.net The reaction of N-(1,3-oxathiol-2-ylidene) tertiary iminium salts with nucleophiles containing an amino group provides a straightforward method for the synthesis of a variety of other heterocyclic compounds. rsc.org

In the synthesis of certain this compound derivatives, the regioselectivity of nucleophilic attack plays a crucial role. For example, the reaction of 2,2-dicyanooxiranes with potassium thiocyanate (B1210189) proceeds via a nucleophilic attack of the thiocyanate on the Cβ of the oxirane ring, leading to a ring-opened intermediate that subsequently cyclizes to form a 2-acetylimino-1,3-oxathiole derivative. semanticscholar.org Similarly, the synthesis of (Z)-1,3-oxathiol-2-ylidenes from the reaction of isothiocyanates with internal propargyl alcohols involves a key S-nucleophilic attack. rsc.org

The following table summarizes representative examples of nucleophilic attacks on this compound precursors and derivatives.

Precursor/DerivativeNucleophileProduct TypeReference
2,2-DicyanooxiranesPotassium thiocyanate2-Acetylimino-1,3-oxathiole semanticscholar.org
Internal propargyl alcoholsIsothiocyanates(Z)-1,3-Oxathiol-2-ylidene rsc.orgscispace.com
N-(1,3-Oxathiol-2-ylidene) tertiary iminium saltsAmino-group containing nucleophilesVarious heterocycles rsc.org
1,3-Oxathiolium saltsGeneral nucleophilesRing-opened or rearranged products researchgate.net

Electrophilic Processes (e.g., Halogenation)

While less common than nucleophilic attack, the this compound ring can undergo reactions with electrophiles. The presence of the sulfur atom can influence the reactivity of the ring towards electrophilic agents. Halogenation represents a key example of an electrophilic process involving this compound derivatives.

Research has shown that certain bifunctionalized allenes containing sulfinyl or sulfonyl groups can undergo electrophilic cyclization to form this compound-related structures, highlighting the interaction of electrophiles with sulfur-containing precursors. researchgate.net Although direct halogenation of the this compound ring is not extensively documented in the provided literature, the reactivity of related sulfur heterocycles suggests that such reactions are plausible. For instance, thiophenes, another class of sulfur-containing heterocycles, readily undergo electrophilic substitution reactions like halogenation. thieme-connect.de

The development of new synthetic methods has sometimes involved electrophilic species in the formation of the this compound ring system. For example, the synthesis of some derivatives involves the reaction of precursors with α-haloketones, which act as electrophiles. researchgate.net

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of the corresponding this compound-S-oxides (sulfoxides) and this compound-S,S-dioxides (sulfones). This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring.

A variety of oxidizing agents can be employed for the selective oxidation of sulfides to sulfoxides and sulfones, and these methods are applicable to this compound derivatives. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). wiley-vch.deresearchgate.netrsc.orgacs.org The choice of oxidant and reaction conditions allows for the controlled oxidation to either the sulfoxide (B87167) or the sulfone. For instance, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone.

The oxidation of benzo[d] digitellinc.comresearchgate.netoxathiole derivatives to the corresponding 3-oxides and 3,3-dioxides has been reported. libretexts.org Similarly, 2-benzyl-1,3-oxathiolane has been successfully oxidized to its corresponding sulfoxide and sulfone. wiley-vch.deuzh.ch

The table below presents a summary of reagents used for the oxidation of sulfides, which are applicable to this compound systems.

Oxidizing ReagentProductReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone wiley-vch.deresearchgate.netacs.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone wiley-vch.deacs.org
Sodium Periodate (NaIO₄)Sulfoxide rsc.org
Oxone®Sulfone wiley-vch.de

Reduction Reactions (e.g., Hydride Reduction)

The this compound ring and its derivatives can undergo reduction reactions, typically involving hydride reagents. These reductions can lead to ring cleavage or modification of substituents.

A notable example is the reduction of benzo[d] digitellinc.comresearchgate.netoxathiole-2-thione with diisobutylaluminium hydride (DIBAL-H), which results in the regeneration of the starting material, 2-mercaptophenol, indicating a cleavage of the heterocyclic ring. digitellinc.comuzh.chresearchgate.net The use of sodium borohydride (B1222165) (NaBH₄) has also been reported in the synthesis of 1,3-oxathiolan-2-ylidenes, where it is used to reduce an intermediate species. researchgate.net

Furthermore, gold nanoparticles have been prepared using methyl-substituted this compound-2-thione as a stabilizing agent through the hydride reduction of tetrachloroaurate(III) ions.

Substitution Reactions at Ring Positions and Substituents

Substitution reactions can occur both on the carbon atoms of the this compound ring and on the substituents attached to it. The nature and position of these substitutions are crucial for modifying the properties and reactivity of the molecule.

Radical and Carbene Reactions Involving 1,3-Oxathioles

Radical and carbene species play a significant role in the chemistry of 1,3-oxathioles, particularly in their synthesis. The reaction of thiocarbonyl compounds with carbenes or carbene precursors is a well-established method for constructing the this compound ring.

The general mechanism involves the reaction of an electrophilic or nucleophilic carbene with a thioketone to form a thiocarbonyl ylide as a reactive intermediate. rsc.orgscispace.com This intermediate can then undergo a 1,5-dipolar electrocyclization to yield the this compound ring. rsc.orgscispace.com This process competes with a 1,3-dipolar electrocyclization that would lead to a thiirane (B1199164). rsc.orgscispace.com

Rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] is a common catalyst used to generate carbenoids from diazo compounds, which then react with thiocarbonyl compounds like isothiocyanates to form 2-arylimino-1,3-oxathiole derivatives. semanticscholar.org The reaction proceeds through the formation of a rhodium-carbene intermediate, which is then attacked by the sulfur atom of the thiocarbonyl group to generate the key thiocarbonyl ylide intermediate. semanticscholar.org

While much of the research focuses on the synthesis of 1,3-oxathioles via these intermediates, the reactivity of the this compound ring itself in radical reactions has also been explored, particularly in the context of their antioxidant properties. For instance, the free radical scavenging mechanisms of related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives have been studied, suggesting potential for similar reactivity in 1,3-oxathioles.

The table below outlines the key components in carbene-mediated synthesis of 1,3-oxathioles.

Carbene SourceThiocarbonyl CompoundCatalyst/ConditionsProductReference
Diazo compoundsThioketonesThermal/LiClO₄This compound derivatives
Cyclic 2-diazo-1,3-diketonesAryl isothiocyanatesRh₂(OAc)₄2-Arylimino-1,3-oxathiole derivatives semanticscholar.org
α-DiazoketonesIsothiocyanatesRh₂(OAc)₄This compound derivatives rsc.org

Ring Interconversions and Rearrangements

This compound–Thiocarbonyl Ylide Interconversion

A key aspect of this compound chemistry is the reversible interconversion between the this compound ring and a transient thiocarbonyl ylide. beilstein-journals.orgcolab.wsdntb.gov.uabeilstein-journals.org This process is often a crucial step in a cascade of reactions. For instance, acyclic diazodicarbonyl compounds react with cycloaliphatic thioketones at room temperature to form spirocyclic 1,3-oxathioles. beilstein-journals.orgcolab.wsdntb.gov.ua This transformation proceeds through the 1,5-electrocyclization of an intermediate thiocarbonyl ylide. beilstein-journals.orgcolab.wsdntb.gov.uaresearchgate.net

The equilibrium between the this compound and the thiocarbonyl ylide can be influenced by temperature. beilstein-journals.org At elevated temperatures, the equilibrium can shift, favoring alternative reaction pathways. For example, in the reaction of dimethyl diazomalonate with 2,2,4,4-tetramethyl-3-thioxocyclobutane-1-one, the initially formed this compound can slowly convert to an alkene at room temperature. beilstein-journals.org This conversion becomes the dominant pathway at 80 °C, proceeding through the thiocarbonyl ylide, which then undergoes a 1,3-electrocyclization to form a thiirane, followed by desulfurization to yield the alkene. beilstein-journals.orgnih.gov This was the first documented instance of a reversible interconversion between a this compound and a thiirane via a thiocarbonyl ylide intermediate. beilstein-journals.org

Cycloaddition–Cycloreversion Mechanisms

This compound derivatives can participate in cycloaddition reactions. For example, benzo[d] beilstein-journals.orgsmolecule.comoxathiole-2-thione reacts with benzyne (B1209423) in an interesting cycloaddition–cycloreversion mechanism to produce the isomeric benzo[d] beilstein-journals.orgsmolecule.com-dithiol-2-one. mdpi.comcore.ac.ukresearchgate.net The presence of the oxathiole ring allows for cycloaddition with various dienes or dipolarophiles, which can lead to the formation of more complex molecular structures. smolecule.com The reaction of α-thioxoketones and α-thioxothioamides with diazo compounds often proceeds through thiocarbonyl ylide intermediates, which can undergo a 1,5-dipolar electrocyclization to yield 1,3-oxathioles. uzh.ch

Thermal Epimerization and Isomerization Processes

Thermal conditions can induce epimerization and isomerization in certain this compound derivatives. For instance, chiral 2,4-disubstituted 1,3-oxathiolanes, when oxidized to the S-oxide, can undergo thermal epimerization at the C-2 position. researchgate.net Additionally, the rearrangement of indene (B144670) skeletons, which can be influenced by substituents, has been observed to occur at room temperature, a milder condition than previously reported for similar rearrangements. acs.org

Investigation of Reaction Pathways and Intermediate Formation

The formation of 1,3-oxathioles often involves transient intermediates like thiocarbonyl ylides. researchgate.netbeilstein-journals.org The reaction of diazocarbonyl compounds with thioketones can proceed through several possible pathways. researchgate.net One proposed mechanism involves the formation of a carbene from the diazo compound, which then reacts with the thioketone. beilstein-journals.org Another pathway suggests a concerted or stepwise cycloaddition of the diazo compound to the C=S bond, leading to a 1,3,4-thiadiazoline intermediate that subsequently loses nitrogen to form the thiocarbonyl ylide. beilstein-journals.org

The structure of the intermediate α-oxo thiocarbonyl ylide plays a critical role in determining the reaction outcome. lodz.pl It can undergo either a 1,5-electrocyclization to form this compound derivatives or a 1,3-electrocyclization to yield thiiranes. lodz.pl These thiiranes can then spontaneously desulfurize to produce the corresponding alkenes. lodz.pl

Influence of Reaction Conditions on Reaction Outcome (e.g., Temperature Dependence)

Reaction conditions, particularly temperature, have a profound effect on the outcome of reactions involving 1,3-oxathioles. A classic example is the reaction of dimethyl diazomalonate with 2,2,4,4-tetramethyl-3-thioxocyclobutanone. At room temperature, a mixture of the this compound and the corresponding alkene is formed in a roughly 4:1 ratio. nih.govbeilstein-journals.orgd-nb.info However, at 80 °C, the alkene becomes the exclusive product, formed in 81% yield. nih.govbeilstein-journals.orgd-nb.info

This temperature dependence is attributed to the reversible interconversion between the this compound and the thiocarbonyl ylide. beilstein-journals.orgcolab.wsdntb.gov.ua At higher temperatures, the 1,3-electrocyclization of the ylide to form a thiirane, followed by desulfurization, becomes the kinetically and thermodynamically favored pathway due to entropy contributions. nih.govbeilstein-journals.orgd-nb.info In contrast, at room temperature, the 1,5-electrocyclization leading to the this compound is the more favorable process for ylides bearing at least one electron-withdrawing acyl group. nih.govbeilstein-journals.orgd-nb.info

Table 1: Temperature Dependence of the Reaction between Dimethyl 2-diazomalonate and 2,2,4,4-tetramethyl-3-thioxocyclobutanone beilstein-journals.org

Temperature (°C)Product(s)Ratio (this compound : Alkene)Yield (%)
Room TemperatureThis compound + Alkene~78 : 2265 (Oxathiole), 18 (Alkene)
80Alkene~1 : 6081 (Alkene)

Substituent Effects on Reactivity and Reaction Selectivity

Substituents on both the this compound precursor and the reacting partner significantly influence the reactivity and selectivity of the reactions.

In the reaction of diazodicarbonyl compounds with thioketones, the nature of the substituents on the diazo compound is crucial. Acyclic diazodicarbonyl compounds with at least one electron-withdrawing acyl group tend to favor the formation of 1,3-oxathioles via 1,5-electrocyclization at room temperature. nih.govbeilstein-journals.orgd-nb.info However, for diazomalonates, which have two alkoxycarbonyl groups, the pathway leading to thiiranes and subsequently alkenes is dominant, especially at higher temperatures. nih.govbeilstein-journals.orgd-nb.info The reactivity of the diazodicarbonyl compound itself is also affected by its substituents; for instance, diazoacetylacetone is considered the most reactive in this class of compounds. colab.wsdntb.gov.ua In contrast, carbocyclic diazodiketones are much less reactive due to their rigid cyclic structure. nih.govbeilstein-journals.org

The substitution pattern of propargyl alcohol in its reaction with isothiocyanates determines the mode of nucleophilic attack. nih.gov Terminal propargyl alcohols undergo N-nucleophilic attack to yield 3-substituted 4-methylene oxazolidine-2-thiones, whereas internal propargyl alcohols lead to exclusive S-nucleophilic cyclization, producing (Z)-1,3-oxathiol-2-ylidenes. nih.gov This highlights the high degree of selectivity achievable by tuning the substituents.

Furthermore, the steric and electronic properties of substituents on the aromatic rings of reactants can direct the course of the reaction. For example, in the Rh2(OAc)4-catalyzed reaction of cyclic 2-diazo-1,3-dicarbonyl compounds with aryl isothiocyanates, the analysis of NMR data and consideration of steric effects were crucial in determining that the cycloaddition occurred at a specific carbonyl group of the dione (B5365651) and the C=S bond of the isothiocyanate. acs.org

Table 2: Products from the Reaction of Various Diazodicarbonyl Compounds with 2,2,4,4-tetramethyl-3-thioxocyclobutanone-1-one at Room Temperature beilstein-journals.org

Diazodicarbonyl CompoundProduct(s)Yield (%)
DiazoacetylacetoneThis compound79
Methyl DiazoacetoacetateThis compound48
Dimethyl 2-diazomalonateThis compound + Alkene65 (Oxathiole), 18 (Alkene)
DibenzoyldiazomethaneNo reaction-
Fluorinated DiazoacetoacetateThis compound24 (slow reaction)

Structural Characterization and Spectroscopic Analysis of 1,3 Oxathiole Compounds

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid. st-andrews.ac.uk It has been instrumental in the study of 1,3-oxathiole compounds.

Detailed analysis of crystallographic data allows for the precise determination of bond lengths, bond angles, and dihedral angles within the this compound ring and its substituents. In the case of Benzo[d] researchgate.netrjpbcs.comoxathiole-2-thione, X-ray analysis revealed that the entire molecule is completely planar. core.ac.ukresearchgate.net The internal angle at the sulfur atom within the five-membered ring was determined to be just over 90°. core.ac.uk Such data are crucial for understanding the electronic structure and stability of the heterocyclic system. The planarity, or lack thereof, in different derivatives can significantly influence their chemical and physical properties.

For chiral this compound compounds, X-ray crystallography is an indispensable method for determining the absolute or relative stereochemistry. By analyzing the diffraction pattern, the precise spatial arrangement of atoms can be established, allowing for the unambiguous assignment of stereocenters. This technique is considered one of the most reliable methods for the determination of the absolute configuration of chiral molecules.

X-ray diffraction not only reveals the structure of a single molecule but also how multiple molecules arrange themselves in the crystal lattice. This crystal packing is governed by various intermolecular interactions. In the crystal structure of Benzo[d] researchgate.netrjpbcs.comoxathiole-2-thione, specific intermolecular forces dictate the packing arrangement. researchgate.netmdpi.com The study of these interactions, which can include hydrogen bonds, van der Waals forces, and π-stacking, is essential for understanding the solid-state properties of the compounds. The analysis of crystal packing can reveal recurring structural motifs and the importance of weak interactions, such as C-H···π interactions, in controlling the supramolecular architecture. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C). st-andrews.ac.uk

¹H NMR spectroscopy provides valuable information on the electronic environment of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the position of the resonance signal and is highly sensitive to the surrounding molecular structure.

For example, the ¹H NMR spectrum of Benzo[d] researchgate.netrjpbcs.comoxathiole-2-thione proved to be exceptionally complex for a simple ortho-disubstituted benzene (B151609) derivative. mdpi.com The four aromatic protons were found to have very similar chemical shifts, leading to significant second-order effects in the spectrum. researchgate.net Detailed simulation and analysis assigned the proton chemical shifts as follows: δ 7.412 (H-4), 7.337 (H-5), 7.403 (H-6), and 7.400 (H-7). researchgate.net

In other substituted this compound systems, the chemical shifts of protons are characteristic of their position on the ring or on substituent groups. For instance, in a series of (Z)-2-(arylimino)-6,7-dihydrobenzo[d] researchgate.netrjpbcs.comoxathiol-4(5H)-ones, the protons on the dihydrobenzo portion of the molecule show distinct signals. acs.org

The following table summarizes representative ¹H NMR chemical shifts for various this compound derivatives.

Compound NameProtonChemical Shift (δ, ppm)
Benzo[d] researchgate.netrjpbcs.comoxathiole-2-thioneH-47.412
H-57.337
H-67.403
H-77.400
(5E)-N-(5-Cyano-4-phenyl-1,3-oxathiol-2-ylidene)acetamideAr-H7.77-7.74 (m, 3H)
Ar-H7.64 (d, 2H)
CH₃2.66 (s, 3H)
(Z)-2-((4-Bromophenyl)imino)-6,7-dihydrobenzo[d] researchgate.netrjpbcs.comoxathiol-4(5H)-oneAr-H7.50 (d, 2H)
Ar-H6.93 (d, 2H)
-CH₂-2.82 (t, 2H), 2.55 (t, 2H), 2.21 (t, 2H)
(Z)-2-(Benzylimino)-6,7-dihydrobenzo[d] researchgate.netrjpbcs.comoxathiol-4(5H)-oneAr-H7.45 (d, 2H), 7.27-7.31 (m, 3H)
-CH₂- (benzyl)5.03 (s, 2H)
-CH₂- (ring)2.71 (t, 2H), 2.48 (t, 2H), 2.16 (t, 2H)

Data compiled from references mdpi.comacs.orgsemanticscholar.org. Note: d=doublet, t=triplet, m=multiplet, s=singlet.

13C NMR Spectroscopy for Carbon Chemical Shifts

13C NMR spectroscopy is a powerful tool for determining the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms within the heterocyclic ring and its substituents are highly sensitive to their electronic environment, providing valuable structural information.

The chemical shifts in the this compound ring are influenced by the electronegativity of the adjacent oxygen and sulfur atoms. Generally, the carbon atom bonded to two heteroatoms (C2) resonates at the lowest field, while the carbons of the C4=C5 double bond appear in the olefinic region of the spectrum. Substituents on the ring can cause significant shifts. For instance, in 1,3-benzoxathiole-2-thione, the aromatic carbons C4, C5, C6, and C7 show distinct signals, which have been fully assigned using advanced NMR techniques. mdpi.com The C2 carbon, in this case part of a thione group (C=S), resonates at a very low field. mdpi.com

Factors that influence the 13C chemical shifts include:

Electronegativity of Heteroatoms: The oxygen atom causes a greater downfield shift on adjacent carbons compared to the sulfur atom.

Substituent Effects: Electron-donating or electron-withdrawing groups attached to the this compound ring will shield or deshield the ring carbons, respectively, altering their chemical shifts. mdpi.com

Ring Strain and Conformation: For saturated systems like 1,3-oxathiolanes, the conformation of the five-membered ring can influence the chemical shifts of the ring carbons. researchgate.net

Solvent Effects: The polarity of the solvent can influence the electronic distribution in the molecule, leading to changes in chemical shifts. mdpi.com

Table 1: Representative 13C NMR Chemical Shifts for a this compound Derivative (Data derived for Benzo[d] researchgate.netchemistnotes.comoxathiole-2-thione) mdpi.com

Carbon AtomChemical Shift (δ, ppm)
C2 (C=S)192.5
C3a148.2
C4123.4
C5127.4
C6127.0
C7111.4
C7a119.5

Advanced NMR Techniques (e.g., APT-NMR)

To overcome the limitations of standard 13C NMR, such as the difficulty in distinguishing between CH, CH₂, CH₃, and quaternary carbons (Cq), advanced NMR techniques are employed. researchgate.net The Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are two such powerful one-dimensional experiments. nanalysis.com

The APT experiment provides multiplicity information for all carbon signals, including quaternary carbons. nanalysis.com In a typical APT spectrum, CH and CH₃ groups appear as positive signals, while CH₂ and quaternary carbons produce negative signals (or vice-versa depending on the phasing). nanalysis.comceitec.cz This allows for a rapid differentiation of carbon types within a single experiment. ceitec.cz

The DEPT sequence is often more sensitive and can unambiguously identify CH, CH₂, and CH₃ carbons through a series of experiments (DEPT-45, DEPT-90, and DEPT-135). creative-biostructure.comaiinmr.com

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals. libretexts.org

DEPT-90: Shows only CH (methine) carbons. aiinmr.comlibretexts.org

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. aiinmr.comlibretexts.org A key difference is that quaternary carbons are not observed in DEPT spectra, which can be an advantage in simplifying complex spectra or a disadvantage if Cq identification is required. nanalysis.comuobasrah.edu.iq The combination of a standard broadband-decoupled 13C spectrum with APT or DEPT spectra allows for the complete assignment of all carbon signals in a this compound derivative. creative-biostructure.com

Applications of Chiral NMR Shift Reagents

For chiral this compound compounds that exist as enantiomers, chiral NMR shift reagents are invaluable for determining enantiomeric purity. organicchemistrydata.org Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. However, in the presence of a chiral shift reagent, they form diastereomeric complexes. chemistnotes.com These diastereomeric complexes have different spatial arrangements, leading to distinct chemical shifts for corresponding nuclei in the two enantiomers. chemistnotes.com

Lanthanide-based complexes are commonly used as chiral shift reagents. organicchemistrydata.org Optically active ligands attached to a paramagnetic lanthanide ion, such as Europium (Eu), create a chiral environment. chemistnotes.comslideshare.net One common example is tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.com

When a chiral this compound derivative interacts with a chiral lanthanide shift reagent, the protons and carbons of the R- and S-enantiomers will experience different induced shifts, resulting in the separation of their NMR signals. organicchemistrydata.org The relative areas of these separated signals can then be integrated to determine the enantiomeric excess (ee) of the sample. The magnitude of the induced shift is dependent on the concentration of the shift reagent and the distance of the nucleus from the paramagnetic center. slideshare.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a this compound compound. For example, while different combinations of C, H, O, and S might result in the same nominal mass (integer mass), their exact masses will differ due to the mass defects of the individual isotopes. rsc.org By comparing the experimentally measured exact mass to the calculated masses of possible formulas, the correct elemental composition can be confirmed. rsc.org This is a critical step in the characterization of newly synthesized this compound derivatives.

Analysis of Fragmentation Patterns and Mechanisms

In mass spectrometry, particularly under electron ionization (EI), the parent molecule (molecular ion) undergoes fragmentation, breaking down into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z). This fragmentation pattern serves as a molecular fingerprint.

For the saturated 1,3-oxathiolane (B1218472) ring, fragmentation is often initiated by the loss of an electron from either the sulfur or oxygen atom. Common fragmentation pathways include:

Ring Opening: Leading to the formation of radical cations.

Cleavage of C-S and C-O bonds: Resulting in the loss of neutral fragments.

Retro-Diels-Alder type reactions: For unsaturated or fused ring systems.

The analysis of these patterns provides valuable clues about the connectivity of atoms and the location of substituents on the this compound ring system.

Isotopic Labeling Studies in Mass Spectrometry

To elucidate complex fragmentation mechanisms, isotopic labeling is a powerful technique. wikipedia.org By selectively replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of that specific atom during fragmentation can be tracked. researchgate.net

When a labeled this compound is analyzed by MS, the masses of the molecular ion and any fragments containing the label will be shifted by a corresponding amount. thieme-connect.de By observing which fragments retain the isotopic label, researchers can confirm or disprove proposed fragmentation pathways and understand rearrangement processes that may occur in the gas phase. researchgate.net For example, deuterium (B1214612) labeling can clarify whether a hydrogen atom is lost from a specific position or if scrambling (migration of the label) occurs prior to fragmentation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying components within a mixture. In the context of this compound chemistry, GC-MS allows for the separation of different derivatives from a reaction mixture, followed by their structural elucidation through mass analysis.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification.

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process forms a molecular ion (M+), which is the intact molecule with one electron removed. chemguide.co.uk The molecular ion peak in the mass spectrum confirms the molecular weight of the this compound derivative. nist.gov Due to the high energy of electron impact, the molecular ions are often unstable and break apart into smaller, characteristic fragments. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern is key to determining the compound's structure.

For the this compound ring, fragmentation is expected to occur in predictable ways that lead to the formation of stable ions. libretexts.org Cleavage of the heterocyclic ring can occur via several pathways. Common fragmentation patterns for heterocyclic compounds may involve the loss of small, stable neutral molecules. clockss.org For this compound, this could include the expulsion of carbon monoxide (CO), a thioformaldehyde (B1214467) radical (HCS•), or cleavage at the C-S or C-O bonds. The relative abundance of different fragment ions provides a unique "fingerprint" for each compound, allowing for the differentiation of isomers and the confirmation of substituent groups on the ring.

Table 1: Potential Mass Spectrometry Fragmentation Patterns for a Substituted this compound (e.g., 2-methyl-1,3-oxathiole)

m/z Value Proposed Fragment Ion Neutral Loss Significance
M+[C₄H₄OS]⁺Molecular Ion
M - 15[C₃HOS]⁺CH₃•Loss of methyl substituent
M - 28[C₃H₄S]⁺COLoss of Carbon Monoxide
M - 43[CH₃S]⁺C₂HO•Cleavage leading to thioacylium ion
M - 45[C₂H₃S]⁺CHO•Ring cleavage and rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. maricopa.edu It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz An IR spectrum is a plot of this absorption, which reveals the types of bonds and thus the functional groups in the molecule. pressbooks.pub

For this compound and its derivatives, IR spectroscopy can confirm the presence of the core heterocyclic structure and identify any substituents. The key characteristic absorption bands for the this compound ring include those for the carbon-carbon double bond (C=C), the vinyl carbon-hydrogen bond (=C-H), the carbon-oxygen bond (C-O), and the carbon-sulfur bond (C-S).

The C=C stretching vibration within the five-membered ring typically appears in the region of 1680-1640 cm⁻¹. vscht.cz The stretching vibration of the C-H bonds attached to the double bond is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which distinguishes them from the C-H bonds of saturated alkyl groups (below 3000 cm⁻¹) libretexts.org. The C-O single bond stretching will produce a strong absorption band in the 1250-1000 cm⁻¹ region. rsc.org The C-S bond stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
=C-HStretching3100 - 3000Medium to Weak
C=CStretching1680 - 1640Medium to Weak
C-OStretching1250 - 1000Strong
C-SStretching800 - 600Weak

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

For a newly synthesized this compound derivative, elemental analysis is a critical step in its characterization. For example, if a researcher synthesizes 5-phenyl-1,3-oxathiole (C₉H₈OS), the theoretical elemental composition would be calculated based on its atomic weights. The synthesized compound would then be analyzed, and the experimental percentages of C, H, and S would be determined.

Table 3: Example of Elemental Analysis Data for 5-phenyl-1,3-oxathiole

Element Theoretical % Experimental %
Carbon (C)65.82%65.75%
Hydrogen (H)4.91%4.95%
Sulfur (S)19.52%19.45%

The close correlation in the table above would confirm that the synthesized compound has the expected elemental formula.

Chromatographic Techniques for Isomer Separation and Identification (e.g., Retention Times)

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of compounds, particularly isomers, which often have very similar physical properties. nsf.govsilicycle.com The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. nih.gov

In the context of substituted 1,3-oxathioles, different positional isomers (e.g., 2-methyl-1,3-oxathiole vs. 5-methyl-1,3-oxathiole) will exhibit different retention times in a chromatographic system. researchgate.net Retention time is the time taken for a specific compound to pass through the column to the detector. It is a highly reproducible characteristic under a constant set of conditions (e.g., column type, mobile phase/carrier gas flow rate, and temperature).

For instance, using a non-polar GC column, the elution order of isomers is often related to their boiling points. The isomer with the lower boiling point will typically have a shorter retention time. The Kovats retention index is a standardized measure that helps in comparing retention times across different systems. nih.gov For example, the related saturated compound, 1,3-oxathiolane, has reported Kovats retention indices on a standard non-polar column in the range of 772-792. nih.gov Isomeric derivatives would be expected to have distinct, though potentially close, retention indices.

HPLC is particularly useful for separating less volatile or thermally unstable this compound derivatives. nih.gov By selecting an appropriate stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition, a high degree of separation can be achieved for complex isomeric mixtures. nsf.gov

Table 4: Illustrative GC Retention Data for Isomeric this compound Derivatives

Compound Hypothetical Retention Time (min) Significance
This compound5.2Parent compound reference
2-Methyl-1,3-oxathiole5.8Different polarity/boiling point from 5-methyl isomer
5-Methyl-1,3-oxathiole6.1Separable from 2-methyl isomer based on retention time
2,5-Dimethyl-1,3-oxathiole6.9Longer retention due to higher molecular weight/boiling point

Theoretical and Computational Studies on 1,3 Oxathiole Systems

Quantum Chemical Computations

Quantum chemical computations have been instrumental in elucidating the electronic structure, thermodynamic stability, and reaction pathways involving 1,3-oxathiole and its derivatives. These calculations range from widely used Density Functional Theory (DFT) to more computationally intensive high-level ab initio methods.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations have been extensively applied to investigate this compound systems. Functionals such as B3LYP and PBE1PBE are frequently employed to model these molecules. nih.gov DFT calculations have been used to explore the geometries, frontier molecular orbitals (HOMO and LUMO), and vibrational spectra of this compound derivatives. nih.gov For instance, a systematic theoretical study on a series of five-membered heterocycles, including this compound, used DFT at the B3LYP/6-311++G(d,p) level of theory to calculate descriptors related to chemical reactivity. ijopaar.com The energy gap between the HOMO and LUMO is a key parameter derived from these calculations, providing insight into the kinetic stability of the molecule. ijopaar.com

DFT has also been crucial in understanding reaction mechanisms. Quantum-chemical calculations have shown that the 1,3-dipolar cycloaddition of acyclic 2-diazo-1,3-dicarbonyl compounds with thioketones proceeds via a concerted mechanism, leading to the formation of intermediate thiocarbonyl ylides. nih.govd-nb.info Subsequent 1,5-electrocyclization of these ylides to form this compound derivatives is often a thermodynamically and kinetically favorable process at room temperature. nih.govd-nb.infobeilstein-journals.org The computational results have shown good agreement with experimental observations, where 1,3-oxathioles are the major products under kinetic control. nih.govbeilstein-journals.org The energy profiles for these complex multi-step reactions, including the activation barriers (ΔG#) and Gibbs free energy changes (ΔG) for various steps, have been calculated to explain product distributions under different temperatures. d-nb.infobeilstein-journals.org

Table 1: Selected DFT Studies on this compound Systems

Method/FunctionalBasis SetSystem/Reaction StudiedCalculated PropertiesReference
PBE1PBE6-31G(d)Transformation of this compound to alkene via thiocarbonyl ylideRelative free energies, activation barriers beilstein-journals.org
B3LYP, PBE1PBE6-31G(d)1,3-dipolar cycloaddition of diazodicarbonyls with thioketonesGeometries, MO energies, vibrational frequencies, reaction pathways nih.gov
B3LYP6-311++G(d,p)Reactivity of five-membered heterocyclesHOMO/LUMO energies, global and local reactivity descriptors ijopaar.com
B3LYP6-311++G(d,p)Geometries and vibrational characteristics of TTF derivativesMolecular geometries, frontier MOs, vibrational spectra nih.gov
B3LYP6-311G(d,p)Molecular geometry and intermolecular interactionsOptimized geometry, NBO analysis, HOMO-LUMO, Hirshfeld surface researchgate.net

For higher accuracy, particularly in determining subtle conformational energies and potential energy surfaces, more advanced computational methods are employed. These include Møller–Plesset perturbation theory (MP2) and the "gold standard" coupled-cluster singles and doubles (CCSD) method. acs.org

These high-level computations have been used to investigate the anomeric effect in this compound and related five-membered rings. acs.org The anomeric effect is a stereoelectronic effect that can significantly influence the conformation of the ring. Calculations at the CCSD/cc-pVTZ and MP2/cc-pVTZ levels have been performed to compute the potential energy functions (PEFs) for the ring-puckering vibration of these molecules. acs.org Earlier theoretical work on the related 1,3-dioxole (B15492876) molecule also utilized MP4/6-31G//MP2/6-31G calculations to demonstrate that the anomeric effect is responsible for its nonplanar structure. acs.org Such studies provide a detailed picture of the forces governing the ring's preferred geometry. acs.org

Table 2: High-Level Computational Studies on this compound and Related Systems

MethodBasis SetSystem StudiedCalculated PropertiesReference
CCSD, MP2cc-pVTZThis compound and 11 related moleculesRing-puckering potential energy functions (PEFs), barriers to planarity, structural parameters acs.org
MP4//MP26-31G**1,3-Dioxole (related system)Conformational analysis, role of the anomeric effect acs.org

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The complexity and accuracy of the results are directly influenced by the quality of the basis set.

In studies of this compound systems, various basis sets have been utilized depending on the computational method and the properties being investigated. For DFT calculations of reaction mechanisms and geometries, Pople-style basis sets like 6-31G(d) are common. nih.govbeilstein-journals.org This basis set provides a reasonable balance between computational cost and accuracy for many applications. For more detailed analysis of electronic properties and reactivity descriptors, larger basis sets such as 6-311++G(d,p) are employed, which include diffuse functions (++) to better describe anions and weak interactions, and additional polarization functions (p on hydrogens) for improved descriptions of bonding. nih.govijopaar.com

For high-level CCSD and MP2 calculations aimed at accurately mapping potential energy surfaces, correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are preferred. acs.org These basis sets are designed to systematically converge towards the complete basis set limit and are essential for obtaining highly accurate energy differences and subtle conformational details. The excellent agreement found between energy levels calculated with different high-level basis sets in some studies indicates a high degree of reliability in the computational results. acs.org

Conformational Analysis

The five-membered this compound ring is not planar. Its conformation is determined by a balance of forces, including angle strain, torsional strain, and stereoelectronic effects like the anomeric effect. Computational analysis is a key tool for mapping the conformational landscape of the ring.

The non-planar conformation of the this compound ring can be described by a ring-puckering coordinate. The potential energy function (PEF) along this coordinate describes the energy of the molecule as it puckers. For pseudo-four-membered rings like this compound, this PEF can provide deep insight into the magnitude of conformational forces such as the anomeric effect. acs.org

High-level ab initio computations (CCSD/cc-pVTZ and MP2/cc-pVTZ) have been used to calculate the one-dimensional PEF for the ring-puckering motion. acs.org These calculations yield key parameters such as the barrier to planarity (the energy required to flatten the ring) and the equilibrium puckering angle. The shape of the potential energy function, whether it is a single well or a double well, indicates whether the planar or a puckered conformation is the most stable. For molecules with a double-welled potential, the minimum energy corresponds to two equivalent puckered conformations. acs.orgdoi.org In some cases, a two-dimensional potential energy surface (PES) can be determined, which describes the energy as a function of two different large-amplitude motions, such as ring-bending and ring-twisting. doi.org

A crucial validation of theoretical models is the comparison of their predictions with experimental data. In the case of this compound systems, calculated conformations and reaction energetics are often compared with results from X-ray crystallography, NMR spectroscopy, and observed reaction outcomes.

For example, the molecular structure of a spirocyclic this compound derivative determined by X-ray crystallography showed a specific conformation that could be rationalized by computational models. beilstein-journals.orgresearchgate.net Similarly, the structure of 4,5-bis(4-methoxyphenyl)-1,3-oxathiol-2-one was confirmed by X-ray diffraction, revealing a non-planar 1,3-oxathiol-2-one ring and specific torsion angles between the heterocyclic core and the aryl substituents. rsc.org

Furthermore, quantum-chemical calculations of reaction pathways have successfully predicted the major products observed experimentally. beilstein-journals.org DFT calculations correctly predicted that at room temperature, the kinetically controlled product of the reaction between certain diazocarbonyls and thioketones is the this compound derivative, whereas at higher temperatures, other products may dominate due to thermodynamic control. nih.govd-nb.infobeilstein-journals.org This strong agreement between theory and experiment lends confidence to the computational models and their ability to explain and predict the chemical behavior of this compound systems. nih.gov

Table 3: Comparison of Theoretical and Experimental Data for this compound Systems

SystemTheoretical MethodCalculated FindingExperimental MethodExperimental FindingReference
Spirocyclic this compound 3aDFT (PBE1PBE/6-31G(d))Energy profile for formation and transformationX-ray CrystallographyConfirmed molecular structure (ORTEP plot) beilstein-journals.org
4,5-bis(4-methoxyphenyl)-1,3-oxathiol-2-oneNot specifiedConformation consistent with analysisX-ray DiffractionConfirmed molecular and crystal structure, showing non-planar ring rsc.org
Reaction of diazocarbonyls and thioketonesDFT (B3LYP, PBE1PBE)1,3-oxathioles are the kinetically favored products at 20 °CProduct Analysis1,3-oxathioles are the major products isolated at room temperature nih.govbeilstein-journals.org

Electronic Structure and Bonding Analysis

The anomeric effect is a crucial stereoelectronic phenomenon that significantly influences the structure and stability of this compound. acs.org This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer the axial orientation, which is contrary to what would be expected based on steric hindrance alone. In the context of this compound, the anomeric effect arises from the interaction between the lone pair electrons of the oxygen atom and the antibonding orbital (σ) of the adjacent C-S bond, as well as the interaction of the sulfur lone pairs with the C-O σ orbital.

This delocalization of electron density, often described as n → σ* hyperconjugation, stabilizes the puckered conformation of the ring. acs.orgwikipedia.org A planar conformation would not allow for this optimal orbital overlap. acs.org Theoretical calculations on the analogous 1,3-dioxole molecule have shown that the anomeric effect is responsible for its non-planar structure, predicting a barrier to planarity of 222 cm⁻¹. acs.org For 1,3-benzodioxole, the barrier to planarity is 164 cm⁻¹, also attributed to the anomeric effect. acs.org Similar computational investigations on this compound systems confirm that the anomeric effect is a determining factor in their conformational preferences. acs.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the feasibility of chemical reactions, proposing that changes in electron density, rather than frontier molecular orbital interactions, are the driving force of reactivity. mdpi.com MEDT has been successfully applied to understand the mechanisms of various organic reactions, including cycloadditions that form this compound rings.

For example, the [3+2] cycloaddition reactions of thiocarbonyl S-methanides with α,β-unsaturated ketones have been studied using MEDT. rsc.org These studies analyze the activation Gibbs free energies and explore the potential energy surface to explain the chemo- and regioselectivity of the reaction, leading to the formation of 1,3-oxathiolane (B1218472) derivatives. rsc.org Another application of MEDT has been in the study of the reaction between diazodicarbonyl compounds and thioketones, which proceeds through a cascade process involving the formation of a transient thiocarbonyl ylide that subsequently undergoes a 1,5-electrocyclization to yield spirocyclic 1,3-oxathioles. beilstein-journals.orgd-nb.infobeilstein-journals.org These computational studies provide a detailed picture of the reaction mechanism, confirming that the transformation is thermodynamically and kinetically favorable. beilstein-journals.org

Lone pair delocalization is the cornerstone of the anomeric effect observed in this compound systems. This phenomenon, also known as negative hyperconjugation, involves the donation of electron density from a filled non-bonding orbital (a lone pair) into an adjacent empty or partially filled antibonding σ* orbital. wikipedia.org In this compound, the key interactions are the delocalization of an oxygen lone pair into the σ* orbital of the C-S bond (n_O → σ_CS) and a sulfur lone pair into the σ orbital of the C-O bond (n_S → σ*_CO).

These hyperconjugative interactions result in a more stable electronic configuration, a shortening of the bond receiving the electron density, and a lengthening of the bond donating the electrons. wikipedia.org The stability gained from these interactions overcomes the potential steric strain of a non-planar conformation, leading to the observed puckered structure of the this compound ring. acs.org

Computational methods like Natural Bond Orbital (NBO) analysis are instrumental in identifying and quantifying these delocalization energies. researchgate.netcapes.gov.br For instance, in related systems like 2-substituted tetrahydropyrans, NBO analysis has been used to demonstrate that hyperconjugation plays a dominant role in the anomeric effect, both in the gas phase and in solution. rsc.org These theoretical tools allow for the dissection of electronic effects, providing a detailed understanding of the bonding in this compound and its derivatives. researchgate.net

Interaction TypeDonor OrbitalAcceptor OrbitalEffect
Anomeric Effect (Negative Hyperconjugation)Oxygen Lone Pair (n_O)C-S Antibonding (σ_CS)Stabilization of puckered conformation
Anomeric Effect (Negative Hyperconjugation)Sulfur Lone Pair (n_S)C-O Antibonding (σ_CO)Stabilization of puckered conformation

Intramolecular Interactions (e.g., Hydrogen Bonding)

A notable example is found in novel 6-hydroxy-benzo[d] acs.orgresearchgate.netoxathiol-2-one Schiff bases. In the solid state, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the imine nitrogen atom. mdpi.com X-ray data for a specific derivative (4q) revealed the geometric parameters of this interaction, which were in good agreement with calculated structures. mdpi.com

CompoundInteractionParameterExperimental Value (Å or °)Calculated Value (Å or °)
6-hydroxy-benzo[d] acs.orgresearchgate.netoxathiol-2-one Schiff base (4q)O-H···NO-H distance0.840.97
H···N distance2.152.09
O···N distance2.633(8)2.67
O-H···N angle117°116.6°

The stabilization energy provided by such intramolecular hydrogen bonds can be significant. In the case of the aforementioned Schiff base, the energy difference between the E isomer, which allows for this strong hydrogen bond, and the Z isomer was calculated to be 4.83 kcal/mol. mdpi.com Weaker intramolecular interactions, such as C-H···N hydrogen bonds, have also been identified in these systems through computational analysis. mdpi.com

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments and understand vibrational modes. Density Functional Theory (DFT) is a widely used method for these predictions.

For molecules related to this compound, such as 4,5-dimethyl-1,3-dioxol-2-one, researchers have recorded experimental FT-IR and FT-Raman spectra and compared them to vibrational frequencies calculated using DFT methods like B3LYP with various basis sets (e.g., 6-311++G**). researchgate.net The calculated frequencies are often scaled to better match the experimental values, and a normal coordinate analysis can be performed to assign the potential energy distribution of the normal modes. researchgate.netrasayanjournal.co.in

This correlative approach is not limited to vibrational spectroscopy. Computational methods can also predict electronic spectra (UV-Vis), though accurately modeling these spectra, especially in solution, remains a challenge. nih.gov For instance, while calculations are performed in vacuo, experimental spectra are typically measured in a solvent, which can cause shifts in absorption wavelengths. nih.gov Despite these challenges, theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved.

The following table shows a conceptual comparison of how theoretical and experimental data are correlated, based on studies of analogous compounds.

Spectroscopic TechniquePredicted Data (Computational)Experimental DataCorrelation and Application
FT-IR SpectroscopyHarmonic vibrational frequencies and IR intensitiesAbsorption bands (cm⁻¹)Assignment of vibrational modes, confirmation of functional groups.
FT-Raman SpectroscopyRaman activitiesScattering peaks (cm⁻¹)Complementary vibrational mode assignment.
NMR SpectroscopyChemical shifts (¹H, ¹³C)Resonance signals (ppm)Structural elucidation and conformational analysis. mdpi.com

By combining theoretical predictions with experimental observations, a comprehensive understanding of the structure, bonding, and properties of this compound systems can be achieved. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of this compound systems. Through the use of quantum-chemical calculations, particularly Density Functional Theory (DFT), researchers have been able to map out potential energy surfaces, identify transient intermediates, and characterize the transition states that govern these chemical processes. These theoretical studies provide detailed insights that are often difficult to obtain through experimental means alone.

A significant area of focus for computational modeling has been the reaction of diazodicarbonyl compounds with thioketones to form 1,3-oxathioles. d-nb.infonih.gov The mechanism of this multi-step cascade reaction has been thoroughly investigated, revealing a series of intermediates and competing pathways. d-nb.infobeilstein-journals.org

The generally accepted mechanism, supported by computational data, proceeds through the following key steps:

Initial [3+2]-Cycloaddition: The process begins with a 1,3-dipolar cycloaddition between the diazo compound and the thioketone to form an unstable 1,3,4-thiadiazoline intermediate. beilstein-journals.org

Nitrogen Extrusion: This intermediate readily eliminates a molecule of nitrogen (N₂) to generate a highly reactive thiocarbonyl ylide. beilstein-journals.org

Electrocyclization: The thiocarbonyl ylide then undergoes a competitive electrocyclization. A 1,5-electrocyclization leads to the formation of the thermodynamically favored this compound, while a 1,3-electrocyclization results in the formation of a thiirane (B1199164). d-nb.infonih.govbeilstein-journals.org

The table below summarizes the calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔG) for the competing electrocyclization steps of a representative thiocarbonyl ylide intermediate, illustrating the kinetic preference for this compound formation.

Table 1: Calculated Energetics for Competing Electrocyclizations of a Thiocarbonyl Ylide Intermediate (kcal·mol⁻¹)
TransformationActivation Free Energy (ΔG‡)Reaction Free Energy (ΔG)Reference
1,5-Electrocyclization to this compound8.7-15.2 d-nb.infonih.gov
1,3-Electrocyclization to Thiirane15.1-26.6 d-nb.infonih.gov

Calculations performed at the B3LYP/6-31G(d) level. d-nb.info

Furthermore, computational modeling has provided the first evidence for the reversible interconversion between a this compound and a thiocarbonyl ylide. beilstein-journals.org The energy profile for the transformation of a this compound derivative to an alkene was calculated, confirming that the this compound can undergo a retro-1,5-electrocyclization to reform the thiocarbonyl ylide. This ylide can then proceed via the higher-energy pathway to the thiirane, which subsequently extrudes sulfur to yield the alkene. beilstein-journals.org

The energy profile for this transformation is detailed in the following table:

Table 2: Calculated Energy Profile for the Transformation of this compound 3e to Alkene 5e (kcal·mol⁻¹)
StepReactantTransition StateProductActivation Free Energy (ΔG‡)Reference
1,5-ElectrocyclizationThiocarbonyl ylide 6e'TS1This compound 3e8.6 beilstein-journals.org
1,3-ElectrocyclizationThiocarbonyl ylide 6e'TS2Thiirane 8e'15.2 beilstein-journals.org

Calculations performed at the DFT PBE1PBE/6-31G(d) level. beilstein-journals.org

Another area where computational modeling has provided mechanistic clarity is in the Rh₂(OAc)₄-catalyzed synthesis of 2-arylimino-1,3-oxathioles from cyclic 2-diazo-1,3-diketones and aryl isothiocyanates. acs.org A plausible mechanism was proposed based on these studies, which involves the initial formation of a rhodium-carbene species. acs.org This is followed by an attack of the sulfur atom of the isothiocyanate on the carbene to form a thiocarbonyl ylide intermediate. The final step is a 1,5-dipolar electrocyclization of this ylide to yield the 2-arylimino-1,3-oxathiole product. acs.org

Advanced Applications of 1,3 Oxathiole Derivatives in Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, and chiral auxiliaries and ligands play a pivotal role in this endeavor. While the application of 1,3-oxathiole derivatives directly as chiral ligands is an emerging area, the closely related 1,3-oxathiolane (B1218472) scaffold has demonstrated significant utility as a chiral auxiliary, providing a strong precedent for the potential of this compound systems.

Chiral 1,3-oxathiolanes, derived from readily available chiral precursors like amino acids, have been employed in the diastereoselective synthesis of various organic compounds. For instance, amino acid-derived chiral mercapto alcohols can be used to form 2,4-disubstituted 1,3-oxathiolanes. researchgate.net The stereochemistry of these auxiliaries can influence the outcome of subsequent reactions, enabling the synthesis of enantiomerically enriched products.

Enzymatic methods have also proven effective in the asymmetric synthesis of chiral 1,3-oxathiolanes. Lipase-catalyzed dynamic kinetic resolution of racemic hemithioacetals has been shown to produce enantiopure 1,3-oxathiolan-5-ones with high yield and enantiomeric excess. beilstein-journals.org Furthermore, the synthesis of antiviral nucleoside analogues like lamivudine (B182088) has utilized 1,3-oxathiolane intermediates, where the stereochemistry is crucial for biological activity. beilstein-journals.orggoogle.com The separation of diastereomers is often achieved through chromatographic techniques, and the absolute configuration is confirmed by methods such as X-ray crystallography and NMR spectroscopy.

In the broader context of asymmetric catalysis, rhodium(II) complexes bearing chiral carboxylate ligands have been successfully used in the asymmetric synthesis of related 1,3-dioxoles, achieving high enantioselectivity. nih.govresearchgate.net This highlights the potential for developing chiral metal complexes with this compound-based ligands for a range of asymmetric transformations. The strategic placement of substituents on the this compound ring can create a specific chiral environment around a metal center, thereby directing the stereochemical course of a catalytic reaction.

Table 1: Examples of Asymmetric Synthesis Involving 1,3-Oxathiolane Derivatives

Chiral Precursor/CatalystTarget MoleculeKey TransformationEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Amino acid-derived mercapto alcohol2,4-disubstituted 1,3-oxathiolanesCyclizationNot specified researchgate.net
Lipase (B570770) (Trichosporon laibachii)(R)-1,3-oxathiolan-5-oneDynamic kinetic resolution96.5% ee beilstein-journals.org
Rh(II) with chiral carboxylate ligandChiral 1,3-dioxolesAsymmetric three-component cascadeHigh enantioselectivity nih.govresearchgate.net
Stannic chlorideβ-L-1,3-oxathiolane nucleosidesDiastereoselective glycosylationHigh β-stereospecificity google.com

Applications in Polymer Chemistry and Materials Science

The unique reactivity and functionality of the this compound ring have attracted considerable interest in the field of polymer chemistry and materials science. These heterocycles and their derivatives have been explored as monomers for novel polymers, precursors to biodegradable materials, and components in advanced polymerization techniques.

Impact in Polymer Science and Polymerizable Systems

Systems containing this compound and the related 1,3-dioxolane (B20135) moieties have made a significant impact on polymer science. researchgate.netresearchgate.net The ring strain in certain this compound derivatives, such as 1,3-oxathiolane-2-thiones, allows them to undergo ring-opening polymerization (ROP) to form poly(thioester)s. iau.ir This polymerization can be promoted by neighboring group participation, highlighting the influence of the heterocyclic structure on reactivity.

The incorporation of the this compound unit into a polymer backbone can impart specific properties to the resulting material. The presence of both sulfur and oxygen atoms can influence the polymer's thermal stability, refractive index, and affinity for metal ions. Furthermore, the this compound ring can serve as a functional handle for post-polymerization modification, allowing for the synthesis of complex and tailored macromolecular architectures. uzh.ch

Precursors for Biodegradable Polymers and Resins

The development of biodegradable polymers is crucial for addressing environmental concerns associated with plastic waste. The ester-like linkage within the this compound ring suggests that polymers derived from these monomers could be susceptible to hydrolysis, a key mechanism for biodegradation. While research in this area is ongoing, studies on related 1,3-dioxolan-4-ones, which are used to synthesize polylactic acid (PLA), a well-known biodegradable polymer, provide a strong indication of the potential of this compound-based monomers. dntb.gov.ua

The synthesis of functional polylactide-based thermosets has been achieved using 1,3-dioxolan-4-one (B8650053) monomers functionalized with polymerizable groups. acs.org A similar strategy could be applied to this compound derivatives, leading to the creation of crosslinked, biodegradable resins with tunable properties. The ability to introduce functionality onto the this compound ring allows for the design of monomers that can lead to polymers with controlled degradation rates and specific mechanical properties. researchgate.net The use of biocompatible and biodegradable polymers is particularly important in biomedical applications such as drug delivery systems and temporary implants. google.comgoogle.com

Development of RAFT Reagents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. fujifilm.com The key to this process is the RAFT agent, which is typically a thiocarbonylthio compound. researchgate.net The general structure of a RAFT agent, Z-C(=S)S-R, allows for a wide range of chemical diversity.

While specific examples of this compound-containing RAFT agents are not yet widely reported, the thiocarbonylthio functionality is central to their design. It is conceivable that this compound moieties could be incorporated into the 'Z' or 'R' groups of a RAFT agent to impart specific properties, such as solubility or the ability to coordinate to surfaces. The choice of these groups is critical for controlling the polymerization of different classes of monomers, from more-activated monomers (MAMs) like acrylates and styrenes to less-activated monomers (LAMs) like vinyl acetate (B1210297). sigmaaldrich.com The development of novel RAFT agents is an active area of research, and the unique chemical nature of 1,3-oxathioles could offer new avenues for designing sophisticated polymerization control agents. google.commdpi.com

Table 2: Potential Applications of this compound Derivatives in Polymer Science

Application AreaThis compound Derivative TypePotential Polymer Property/Function
Polymerizable Systems1,3-Oxathiolane-2-thionesPoly(thioester)s via Ring-Opening Polymerization
Biodegradable PolymersFunctionalized 1,3-oxathiolanonesHydrolytically degradable polyesters
RAFT PolymerizationThiocarbonylthio compounds with this compound moietiesControlled polymerization with tailored functionality

Building Blocks for Complex Molecular Architectures

The this compound ring is a valuable building block in organic synthesis, providing a stable yet reactive scaffold for the construction of more complex molecules. lookchem.com Its derivatives have been utilized in the synthesis of a variety of heterocyclic systems and natural products.

One common strategy involves the reaction of this compound derivatives with other molecules to build fused ring systems. For example, 1,3-benzoxathiol-2-ones can be synthesized and subsequently modified to create libraries of compounds with potential biological activity. scielo.brmdpi.comlpnu.ua The synthesis of these fused systems often involves multi-step sequences where the this compound moiety is introduced early on and then elaborated.

Furthermore, the this compound ring can be generated in the course of a reaction sequence to facilitate the formation of a complex target. Rhodium-catalyzed reactions of α-diazocarbonyl compounds with isothiocyanates proceed through a thiocarbonyl ylide intermediate which then undergoes a 1,5-dipolar electrocyclization to furnish the this compound ring. uzh.chacs.org This approach has been used to synthesize a range of substituted 2-arylimino-1,3-oxathioles in good yields. acs.org

The reactivity of the this compound ring itself can be harnessed for further synthetic transformations. For instance, cycloaddition reactions involving the double bond of the this compound can lead to the formation of intricate polycyclic structures. smolecule.com The ability to selectively functionalize different positions of the this compound ring makes it a versatile tool for synthetic chemists aiming to construct molecules with precise three-dimensional arrangements.

Development of Novel Reagents and Intermediates in Organic Synthesis

Beyond their role as stable building blocks, this compound derivatives are also important as reactive intermediates and are used in the development of novel synthetic reagents. Their unique reactivity stems from the presence of the sulfur and oxygen heteroatoms and the double bond within the five-membered ring.

The reaction of 2-diazo-1,3-dicarbonyl compounds with thioketones is a notable example where 1,3-oxathioles are formed as key products. beilstein-journals.orgd-nb.info The reaction proceeds through a transient thiocarbonyl ylide, which can undergo a 1,5-electrocyclization to yield the this compound. uzh.chbeilstein-journals.org The outcome of this reaction can be influenced by the structure of the starting materials and the reaction conditions, sometimes leading to a mixture of this compound and a corresponding thiirane (B1199164). d-nb.infobeilstein-journals.org

Novel N-thiazolo-1,3-oxathiol-2-imines have been synthesized from α-haloketones and potassium thiocyanate (B1210189) on a silica (B1680970) gel support. thieme-connect.de This reaction is thought to proceed through an intramolecular cyclization followed by reaction with a second molecule of an α-thiocyanatoketone. These complex heterocyclic systems represent novel reagents with potential applications in medicinal and agricultural chemistry.

Furthermore, 1,3-benzoxathiol-2-ones have been used as starting materials for the synthesis of novel sulfonamides with potential biological activity. scielo.br The synthesis involves the functionalization of the benzoxathiole core, demonstrating its utility as a platform for generating new classes of compounds. The development of such synthetic methods expands the toolbox of organic chemists and enables the exploration of new chemical space. mdpi.com

Synthetic Applications in Medicinal Chemistry (general synthetic utility)

The this compound core is a privileged heterocyclic scaffold that imparts unique physicochemical properties to molecules, making it a valuable building block in the design of novel therapeutic agents. acs.org Its derivatives have demonstrated a wide array of biological activities, and their general synthetic utility lies in the relative ease of their formation and their capacity for further functionalization to create complex, biologically active compounds. ontosight.aiontosight.ai The versatility of the this compound ring system allows for its incorporation into various molecular frameworks, leading to compounds explored for anticancer, antiviral, and metabolic disorder applications. rjpbcs.comnih.gov

The construction of the this compound ring is typically achieved through cyclization reactions that form the core five-membered structure containing one oxygen and one sulfur atom. ontosight.ai A common and effective strategy involves the reaction of a sulfur-containing nucleophile with a C2-electrophile that also bears a carbonyl group or its equivalent.

One prevalent method involves the reaction of compounds containing a thiol or thiolate with α-haloketones or other suitable electrophiles. For instance, pyrazoline-based 1,3-oxathioles have been synthesized by reacting a pyrazol-3-one-derived thiol with α-halo dicarbonyl compounds like 3-chloropentane-2,4-dione (B157559) in the presence of a base such as triethylamine. rjpbcs.com This approach provides direct access to functionalized this compound systems fused or appended to other heterocyclic structures known for their medicinal relevance. rjpbcs.com Similarly, a one-pot synthesis for 1,3-oxathiol-2-ylidene benzamides has been developed by reacting freshly prepared aroyl isothiocyanates with ethyl 2-chloroacetoacetate in the presence of N-methylimidazole. researchgate.net

Modern catalytic methods have further expanded the synthetic toolbox. A notable example is the rhodium(II)-catalyzed reaction between cyclic 2-diazo-1,3-diketones and aryl isothiocyanates. acs.org This process efficiently generates 2-arylimino-6,7-dihydrobenzo[d] rjpbcs.comoxathiol-4(5H)-ones in good to excellent yields under mild conditions, with dinitrogen as the only byproduct. acs.org Such catalytic transformations are highly valued for their efficiency and broad substrate scope. acs.org

Cycloaddition reactions also represent a powerful route to this compound derivatives. The reaction of 2,2-dicyanooxiranes with potassium thiocyanate in acetic anhydride (B1165640) provides a straightforward synthesis of 2-acetylimino-1,3-oxathiole derivatives. semanticscholar.org Furthermore, [3+2] cycloadditions of oxiranes with isothiocyanates, often catalyzed by a Lewis acid, yield highly substituted 1,3-oxathiolane-2-imines. researchgate.net These methods highlight the utility of small, reactive ring systems as precursors to the this compound core.

The resulting this compound derivatives serve as key intermediates for a variety of medicinally relevant compounds. For example, benzo[d] rjpbcs.comoxathiole derivatives have been identified as agonists for G protein-coupled receptors like GPR119, which are targets for treating metabolic disorders. The general synthetic routes allow for the systematic modification of substituents on the this compound ring, enabling the exploration of structure-activity relationships (SAR) for various biological targets, including cancer cell lines and enzymes like alkaline phosphatase. rjpbcs.comresearchgate.net The closely related 1,3-oxathiolane ring is a cornerstone of important antiviral nucleoside analogues such as Lamivudine and Emtricitabine, demonstrating the profound impact of this heterocyclic system in medicine. nih.govacs.org

The table below summarizes several key synthetic strategies for preparing this compound derivatives with utility in medicinal chemistry.

Table 1: Synthetic Strategies for this compound Derivatives

Starting Material 1 Starting Material 2 Key Reagents/Catalyst Resulting this compound Derivative Potential Application Area Reference(s)
Pyrazolone-derived thiol 3-Chloropentane-2,4-dione Triethylamine Pyrazoline-based this compound Anticancer rjpbcs.com
Cyclic 2-diazo-1,3-diketone Aryl isothiocyanate Rh₂(OAc)₄ 2-Arylimino-1,3-oxathiole General Heterocyclic Synthesis acs.org
Aroyl isothiocyanate Ethyl 2-chloroacetoacetate N-methylimidazole 1,3-Oxathiol-2-ylidene benzamide Enzyme Inhibition, Anticancer researchgate.net
2,2-Dicyanooxirane Potassium thiocyanate Acetic anhydride 2-Acetylimino-1,3-oxathiole General Heterocyclic Synthesis semanticscholar.org
Donor-acceptor oxirane Isothiocyanate TfOH (Triflic acid) 1,3-Oxathiolane-2-imine General Heterocyclic Synthesis researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
3-Chloropentane-2,4-dione
Acetic anhydride
Aroyl isothiocyanate
Aryl isothiocyanate
Benzo[d] rjpbcs.comoxathiole
Dinitrogen
Emtricitabine
Ethyl 2-chloroacetoacetate
Lamivudine
N-methylimidazole
Potassium thiocyanate
Rhodium(II) acetate
Triethylamine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-oxathiole derivatives, and how are their structures validated experimentally?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions involving thiirane intermediates or condensation of sulfur-containing precursors. For example, Jacobsson et al. synthesized this compound 3,3-dioxides by reacting thiirane 1,1-dioxides with benzoyl chloride derivatives. Structural validation relies on spectroscopic techniques:

  • 13C NMR : Identifies carbonyl signals and aromatic carbons (e.g., a single carbonyl peak at ~170 ppm rules out thiirane structures) .
  • IR Spectroscopy : Absence of thiirane S=O stretches (1245 cm⁻¹) and presence of oxathiole-specific bands (1625 cm⁻¹ for C=C) confirm the ring structure .
  • UV-Vis : Absorption at ~330–342 nm (ε ~7000) indicates enethylether chromophores in oxathioles, distinct from thiiranes .

Q. How can researchers distinguish between this compound and thiirane derivatives using spectroscopic data?

  • Methodological Answer : Key differences include:

  • 13C NMR : Thiiranes exhibit two carbonyl signals (from trans-dibenzoyl groups), while 1,3-oxathioles show one carbonyl peak due to conjugation within the oxathiole ring .
  • IR Spectroscopy : Thiirane 1,1-dioxides display strong S=O stretches at 1245 cm⁻¹, whereas oxathioles lack these but show C=C stretches at ~1625 cm⁻¹ .
  • UV-Vis : Thiiranes (e.g., Padwa’s compound) show weak absorption at 345 nm (ε ~900), contrasting with oxathioles’ strong absorption at 330–342 nm .

Advanced Research Questions

Q. What mechanisms explain the thermal decomposition and rearrangement of this compound derivatives?

  • Methodological Answer : Pyrolysis of this compound 3-oxides (e.g., compounds 18a/b) generates thiocarbonyl ylides via ring-opening, confirmed by trapping experiments and deuterium exchange studies. For example, heating 2-benzoyl-5-phenyl-1,3-oxathiole 3,3-dioxide in acetone-d6 with triethylamine leads to deuterium incorporation at positions 2 and 4, supporting ylide intermediates . Computational studies (e.g., DFT) can model transition states to validate proposed pathways .

Q. How should researchers resolve contradictions in structural assignments of sulfur-containing heterocycles (e.g., oxathioles vs. thiiranes)?

  • Methodological Answer :

  • Comparative Spectroscopy : Cross-check NMR, IR, and UV data against reference compounds (e.g., thiirane 15 vs. oxathiole 14 in Jacobsson’s work) .
  • X-ray Crystallography : Definitive structural proof, though underutilized in early studies due to technical limitations.
  • Reactivity Studies : Thiiranes undergo stereospecific reactions (e.g., trans addition), while oxathioles show ring-opening via nucleophilic attack at sulfur .

Q. What experimental strategies optimize the synthesis of enantiopure this compound derivatives for pharmacological studies?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-benzoylthiiranes) to control stereochemistry.
  • Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization.
  • Chromatographic Resolution : Separate diastereomers (e.g., sulfoxides 18a/b) using chiral HPLC .

Data-Driven Analysis and Application Questions

Q. How do this compound derivatives interact with biological targets (e.g., GPCRs), and what structural features drive activity?

  • Methodological Answer : Benzo[d][1,3]oxathiole 3-oxides act as GPR119 agonists. Key pharmacophores include:

  • Sulfoxide Group : Enhances hydrogen bonding with receptor residues.
  • Aromatic Substituents : Triphenyl groups at positions 2,4,5 improve binding affinity (patent data) .
  • SAR Studies : Modify substituents systematically and assay via cAMP assays or calcium flux measurements.

Q. What are the best practices for documenting experimental procedures to ensure reproducibility in oxathiole synthesis?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Synthesis Protocols : Specify stoichiometry, solvents, temperatures, and purification methods (e.g., column chromatography with Rf values).
  • Supporting Information : Deposit raw spectral data (NMR, IR) and crystallographic files in repositories.
  • Negative Results : Report failed attempts (e.g., thiirane intermediates rearranging to oxathioles) to aid troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.